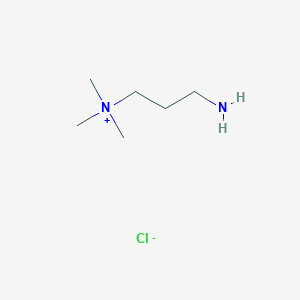

Chlorure de 3-amino-N,N,N-triméthyl-1-propanaminium

Vue d'ensemble

Description

3-Amino-N,N,N-trimethyl-1-propanaminium chloride is a quaternary ammonium compound with the molecular formula C6H17ClN2 and a molecular weight of 152.66 g/mol . This compound is known for its ionic nature and is commonly used in various chemical processes due to its ability to act as a phase transfer catalyst or surfactant.

Applications De Recherche Scientifique

3-Amino-N,N,N-trimethyl-1-propanaminium chloride has a wide range of applications in scientific research:

Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

Medicine: It is explored for its potential use in drug delivery systems due to its ionic nature and ability to form stable complexes with various drugs.

Industry: The compound is used in the production of surfactants, antistatic agents, and emulsifiers.

Mécanisme D'action

Target of Action

3-Amino-N,N,N-trimethyl-1-propanaminium chloride is a type of cationic surfactant . Surfactants are compounds that lower the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. They may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants .

Mode of Action

The compound interacts with its targets by reducing the surface tension of the medium it is introduced to. This interaction results in changes such as increased wetting, emulsification, foaming, and dispersion .

Pharmacokinetics

As a surfactant, it is known to be soluble in water , which can impact its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its application. As a surfactant, it can lead to changes in surface tension, leading to effects such as increased wetting, emulsification, foaming, and dispersion .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Amino-N,N,N-trimethyl-1-propanaminium chloride. For instance, it is known to be stable and soluble in water . It can be easily oxidized , and its solid form is flammable and strongly irritating to the skin, eyes, and respiratory system . Contact with strong oxidants can cause it to burn .

Analyse Biochimique

Biochemical Properties

3-Amino-N,N,N-trimethyl-1-propanaminium chloride plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to interact with enzymes such as acetylcholinesterase, where it acts as an inhibitor. This interaction is crucial in studying the enzyme’s function and potential therapeutic applications. Additionally, 3-Amino-N,N,N-trimethyl-1-propanaminium chloride interacts with proteins and nucleic acids, affecting their stability and function. These interactions are primarily electrostatic, given the compound’s positive charge, which allows it to bind to negatively charged biomolecules .

Cellular Effects

The effects of 3-Amino-N,N,N-trimethyl-1-propanaminium chloride on cells are diverse and depend on the concentration and exposure time. At lower concentrations, it can enhance cell proliferation and differentiation by modulating cell signaling pathways. At higher concentrations, it can induce cytotoxic effects, leading to cell death. This compound influences cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation. Additionally, 3-Amino-N,N,N-trimethyl-1-propanaminium chloride can alter gene expression, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of 3-Amino-N,N,N-trimethyl-1-propanaminium chloride involves its interaction with various biomolecules. It binds to enzymes and proteins through electrostatic interactions, leading to inhibition or activation of their functions. For instance, its binding to acetylcholinesterase inhibits the enzyme’s activity, which is essential for studying neurodegenerative diseases. Furthermore, 3-Amino-N,N,N-trimethyl-1-propanaminium chloride can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-N,N,N-trimethyl-1-propanaminium chloride can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperatures or acidic environments. Long-term exposure to 3-Amino-N,N,N-trimethyl-1-propanaminium chloride can lead to cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of 3-Amino-N,N,N-trimethyl-1-propanaminium chloride in animal models vary with dosage. At low doses, it can have beneficial effects, such as enhancing cognitive function and reducing inflammation. At high doses, it can cause toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are dose-dependent and highlight the importance of determining the appropriate dosage for therapeutic applications .

Metabolic Pathways

3-Amino-N,N,N-trimethyl-1-propanaminium chloride is involved in various metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic processes are crucial for the compound’s elimination from the body. Additionally, 3-Amino-N,N,N-trimethyl-1-propanaminium chloride can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels .

Transport and Distribution

The transport and distribution of 3-Amino-N,N,N-trimethyl-1-propanaminium chloride within cells and tissues are mediated by specific transporters and binding proteins. It is known to interact with organic cation transporters, which facilitate its uptake into cells. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects. The distribution of 3-Amino-N,N,N-trimethyl-1-propanaminium chloride is influenced by its physicochemical properties, including its charge and solubility .

Subcellular Localization

3-Amino-N,N,N-trimethyl-1-propanaminium chloride is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization is determined by specific targeting signals and post-translational modifications that direct it to these compartments. The subcellular localization of 3-Amino-N,N,N-trimethyl-1-propanaminium chloride is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and exert its effects .

Méthodes De Préparation

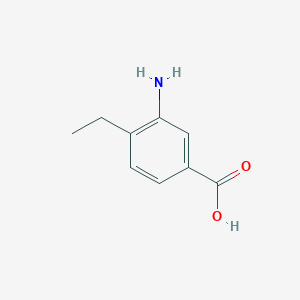

The synthesis of 3-Amino-N,N,N-trimethyl-1-propanaminium chloride typically involves the reaction of trimethylamine with 3-chloropropylamine hydrochloride. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization . Industrial production methods often involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

3-Amino-N,N,N-trimethyl-1-propanaminium chloride undergoes various chemical reactions, including:

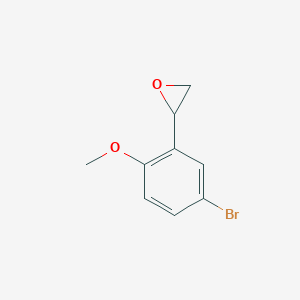

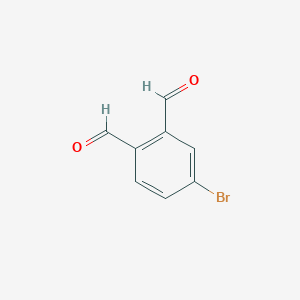

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, often with halogenated compounds.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Condensation Reactions: It can react with aldehydes or ketones to form imines or Schiff bases.

Common reagents used in these reactions include halogenated compounds, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Major products formed from these reactions include substituted ammonium salts, oxides, and imines .

Comparaison Avec Des Composés Similaires

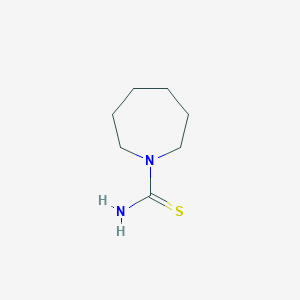

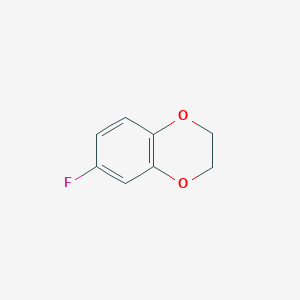

3-Amino-N,N,N-trimethyl-1-propanaminium chloride is unique due to its specific structure and properties. Similar compounds include:

N,N,N-Trimethyl-3-aminopropylammonium chloride: Similar in structure but with different reactivity and applications.

N,N,N-Trimethyl-3-(2-methylallyl)ammonium chloride: Used in different industrial applications due to its distinct properties.

These compounds share some similarities in their ionic nature and applications but differ in their specific reactivity and uses.

Propriétés

IUPAC Name |

3-aminopropyl(trimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H17N2.ClH/c1-8(2,3)6-4-5-7;/h4-7H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCCHLCXVOABIB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCN.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19223-69-9 | |

| Record name | 3-Amino-N,N,N-trimethyl-1-propanaminium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019223699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-AMINO-N,N,N-TRIMETHYL-1-PROPANAMINIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97GVU8Q3I4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.